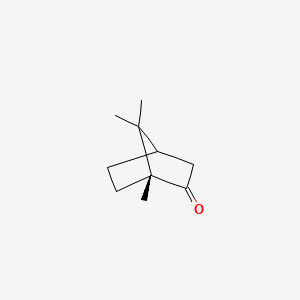
2,6-dichloro-N-(N,N-dimethylcarbamimidoyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-N-(N,N-dimethylcarbamimidoyl)pyridine-4-carboxamide is a chemical compound with the molecular formula C9H10Cl2N4O and a molecular weight of 261.11 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve the use of chlorinating agents and guanidine derivatives under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves optimizing reaction conditions to achieve high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-N-(N,N-dimethylcarbamimidoyl)pyridine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is utilized to study enzyme inhibition and protein interactions. It has shown potential as a tool for investigating biological pathways and disease mechanisms.
Medicine: The compound has been explored for its medicinal properties, including its potential use as an antiviral or antibacterial agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, 2,6-Dichloro-N-(N,N-dimethylcarbamimidoyl)pyridine-4-carboxamide is used in the production of advanced materials and coatings. Its unique chemical properties make it suitable for various applications, including corrosion resistance and surface modification.
Mechanism of Action
The compound exerts its effects through specific molecular interactions with target proteins and enzymes. Its mechanism of action involves binding to active sites or allosteric sites, leading to the modulation of biological processes. The exact pathways and molecular targets vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
2,6-Dichloro-N-(N,N-dimethylcarbamimidoyl)isonicotinamide
2,6-Dichloropyridine-4-carboxylic acid
N-(2,6-Dichloropyridin-4-yl)acetamide
Uniqueness: 2,6-Dichloro-N-(N,N-dimethylcarbamimidoyl)pyridine-4-carboxamide stands out due to its unique combination of chloro-substituted pyridine and the N,N-dimethylcarbamimidoyl group. This combination provides distinct chemical and biological properties that are not found in similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
N-[amino(dimethylamino)methylidene]-2,6-dichloropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N4O/c1-15(2)9(12)14-8(16)5-3-6(10)13-7(11)4-5/h3-4H,1-2H3,(H2,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSSIMJINPLRLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NC(=O)C1=CC(=NC(=C1)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[N'-[N'-(2-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7766990.png)


![2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B7767027.png)








